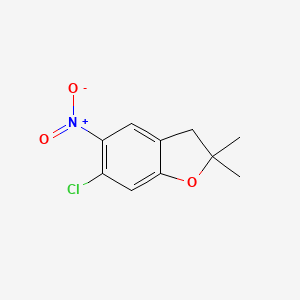
6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran
Vue d'ensemble
Description
6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of this compound involves a mixture of this compound (Intermediate A) and trans-tert-butyl-3-amino-4-hydroxy-pyrrolidine-1-carboxylate. These are dissolved in dimethylsulfoxide and treated with sodium hydride .Applications De Recherche Scientifique
Antimicrobial Activity
Studies have investigated the antimicrobial properties of compounds related to 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran. For instance, compounds derived from benzofuroxans, including chloro and nitro derivatives, have been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Chugunova et al., 2016).
Anti-HIV and Antitumor Applications
Research into chloro and nitro derivatives of carbazoles and benzothiazoles, which share structural similarities with this compound, has shown promising anti-HIV and antitumor activities. These compounds have been tested for their efficacy in inhibiting HIV replication and demonstrating cytotoxic activities against various cancer cell lines, suggesting their potential as leads for the development of novel therapeutics in these areas (Saturnino et al., 2018; Racané et al., 2006).
Organic Magnetic Materials
The synthesis and characterization of nitroxide radicals related to benzimidazole compounds, including derivatives with chloro and nitro groups, have contributed to the development of organic magnetic materials. These materials exhibit unique magnetic properties due to the presence of stable nitroxide radicals, offering insights into hydrogen bonding's role in modulating magnetic interactions (Ferrer et al., 2001).
Synthesis and Chemical Reactivity
Research into the chemical reactivity of nitrobenzofuroxans, including chloro and nitro derivatives, has led to the development of novel synthetic methodologies. These studies have facilitated the efficient synthesis of new compounds with potential applications in various fields, including pharmacology and materials science (Chugunova et al., 2021).
Orientations Futures
Benzofuran and its derivatives, such as 6-Chloro-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran, have been identified as promising structures for the development of new therapeutic agents . They have a wide range of biological and pharmacological applications and have been used in the treatment of various diseases . Therefore, future research may focus on further exploring the therapeutic potential of these compounds.
Mécanisme D'action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzofuran derivatives have been reported to affect a variety of biochemical pathways, depending on their specific structure and the nature of their targets .
Pharmacokinetics
The molecular weight of the compound is 22764 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Benzofuran derivatives have been reported to have a wide range of biological activities, including antimicrobial properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzofuran derivatives .
Propriétés
IUPAC Name |
6-chloro-2,2-dimethyl-5-nitro-3H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLQWDKEWDPMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





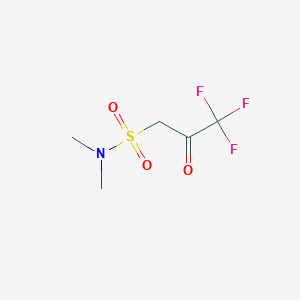




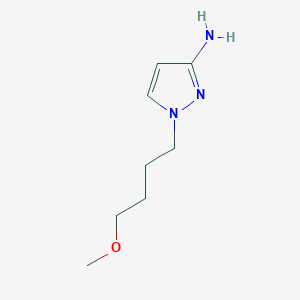
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)
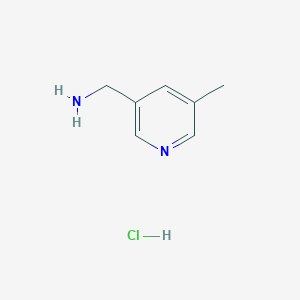
![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)
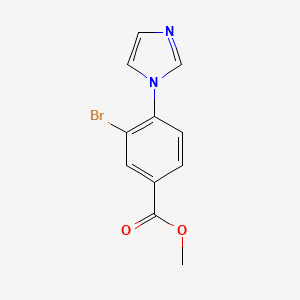

![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)